molecular formula C22H21NO5 B282487 3-[3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid

3-[3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid

Cat. No.: B282487
M. Wt: 379.4 g/mol
InChI Key: RQJMVHWEHCMZQS-CZIZESTLSA-N
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Description

3-[3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with hydroxy, benzoyl, and tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid typically involves multi-step organic reactions. One common approach is:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Substitution Reactions: The introduction of the hydroxy, benzoyl, and tolyl groups can be achieved through electrophilic aromatic substitution reactions. For instance, Friedel-Crafts acylation can be used to introduce the benzoyl group.

    Oxidation and Reduction: Specific functional groups can be introduced or modified through oxidation (e.g., using potassium permanganate) or reduction (e.g., using sodium borohydride) reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sulfuric acid, nitric acid for nitration; sulfur trioxide for sulfonation.

Major Products

    Oxidation: Conversion of hydroxy groups to ketones or aldehydes.

    Reduction: Conversion of carbonyl groups to alcohols.

    Substitution: Introduction of nitro or sulfonic acid groups on the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, 3-[3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid can serve as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile building block.

Biology and Medicine

This compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to its structural similarity to known bioactive molecules. Research into its interaction with biological targets, such as enzymes or receptors, could lead to the development of new therapeutic agents.

Industry

In material science, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 3-[3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. In medicinal chemistry, it could act as an inhibitor or activator of specific enzymes or receptors, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Benzoyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine: Similar in having a benzoyl and hydroxy group but differs in the core structure.

    4-Amino-3-hydroxybenzoic acid: Shares the hydroxy and aromatic structure but lacks the pyrrole ring and other substituents.

Uniqueness

3-[3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid is unique due to its specific combination of functional groups and the presence of the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

3-[(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid

InChI

InChI=1S/C22H21NO5/c1-13-3-7-15(8-4-13)19-18(20(26)16-9-5-14(2)6-10-16)21(27)22(28)23(19)12-11-17(24)25/h3-10,19,26H,11-12H2,1-2H3,(H,24,25)/b20-18+

InChI Key

RQJMVHWEHCMZQS-CZIZESTLSA-N

SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CCC(=O)O

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2CCC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CCC(=O)O

Origin of Product

United States

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